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N-methyl-N-phenylbenzenesulfinamide

Catalog No.
S14565565
CAS No.
15017-07-9
M.F
C13H13NOS
M. Wt
231.32 g/mol
Availability
In Stock
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N-methyl-N-phenylbenzenesulfinamide

CAS Number

15017-07-9

Product Name

N-methyl-N-phenylbenzenesulfinamide

IUPAC Name

N-methyl-N-phenylbenzenesulfinamide

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

InChI

InChI=1S/C13H13NOS/c1-14(12-8-4-2-5-9-12)16(15)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

IKVMOXJVQKYEPG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)C2=CC=CC=C2

Chiral sulfinamides, such as N-methyl-N-phenylbenzenesulfinamide, serve as versatile intermediates in stereoselective synthesis. Their sulfur(IV) center acts as a chiral director, enabling asymmetric induction in nucleophilic additions, cycloadditions, and cross-coupling reactions. For instance, lithium carbenoid reagents react with N-sulfinylamines to generate secondary sulfinamides with high enantiomeric excess, a method pivotal for synthesizing α-branched amines.

In drug discovery, sulfinamides function as masked amines and sulfoxides, critical motifs in protease inhibitors and kinase modulators. The Bolm group demonstrated that N-methyl-N-phenylbenzenesulfinamide derivatives undergo efficient transsulfinamidation with primary and secondary amines using europium(III) triflate catalysis, enabling rapid diversification of sulfinamide-based pharmacophores.

Table 1: Key Applications of N-Methyl-N-Phenylbenzenesulfinamide in Asymmetric Synthesis

ApplicationReaction TypeStereochemical Outcome
Amination of carbonyl compoundsNucleophilic addition>90% ee
CyclopropanationCarbenoid transfer85–92% ee
Sulfoxide synthesisOxidation of thioethers99% de

Historical Evolution of Sulfinyl Compound Synthesis and N-Methyl-N-Phenyl Derivatives

The synthesis of sulfinyl compounds has evolved from classical stoichiometric methods to catalytic asymmetric processes. Early approaches relied on chiral auxiliaries like Oppolzer’s sultams, which suffered from multi-step preparations and limited substrate scope. The development of N-silylsulfinamides in the 2010s marked a turning point, allowing direct access to primary sulfinamides via fluoride-mediated desilylation.

N-Methyl-N-phenylbenzenesulfinamide derivatives gained prominence through innovations in dynamic kinetic resolution. For example, peptide mimic phosphonium salts catalyze the enantioselective reorganization of sulfoximines to cyclic sulfinamides, achieving up to 98% enantiomeric excess. This method circumvents traditional resolution techniques, enabling scalable production of enantiopure sulfinamides.

Modern photoredox strategies further expanded synthetic accessibility. Ruthenium-catalyzed reactions between thiols and nitroarenes under blue-light irradiation yield sulfinamides with broad functional group tolerance, including electron-deficient aryl groups previously challenging for classical methods.

The stereoselective synthesis typically involves the condensation of ketones or aldehydes with enantiopure tert-butanesulfinamide to yield the corresponding N-tert-butanesulfinyl aldimines and ketimines [1]. These intermediates exhibit enhanced resistance to hydrolysis compared to conventional imines while maintaining increased reactivity towards nucleophiles [3]. The addition of nucleophiles occurs diastereoselectively over the imine group, with the tert-butanesulfinyl group functioning as both a chiral auxiliary and a protecting group [1].

The stereoselective control in Ellman's framework can be fine-tuned through various reaction parameters including reagents, additives, solvents, and reaction intermediates [4]. This tunability operates through either chelation transition state or open transition state mechanisms, serving as a valuable strategy for achieving desired stereochemical outcomes [4]. For instance, the reduction of tert-butanesulfinyl ketimines with sodium borohydride or lithium tri-sec-butylborohydride can afford opposite enantiomers with high yield and stereoselectivity [4].

Table 1: Stereochemical Outcomes in Ellman's Sulfinamide Framework

Substrate TypeNucleophileConditionsYield (%)Diastereomeric Excess (%)Reference
Phenyl ketimineNaBH₄THF, -20°C85-9288-95 [4]
Benzyl aldimineGrignard reagentToluene, -78°C78-8992-98 [1]
Aromatic ketimineOrganolithiumEt₂O, -78°C82-9185-94 [3]
Aliphatic aldimineOrganozincDCM, 0°C76-8789-96 [1]

The synthetic utility of Ellman's framework extends to the preparation of various N-substituted sulfinamides through post-functionalization strategies [7]. Chiral N-acyl-tert-butanesulfinamides have been developed following the safety-catch principle, enabling diastereoselective enolate alkylation reactions and subsequent conversion to enantiopure products [7]. These transformations include racemization-free acylation of tert-butanesulfinamide, diastereoselective carbon-alkylation, and conversion to active ester equivalents through N-alkylation and sulfur oxidation [7].

Catalytic Asymmetric Oxidation of Thioethers to Sulfinamides

Catalytic asymmetric oxidation represents a powerful strategy for accessing enantioenriched sulfinamides directly from readily available thioether precursors [8]. This approach circumvents the need for stoichiometric chiral auxiliaries while providing excellent control over both yield and enantioselectivity [9]. Recent developments have focused on bifunctional organocatalytic systems that enable simultaneous oxidation and stereochemical control through multiple hydrogen bonding interactions [8].

The bifunctional squaramide-catalyzed oxidative kinetic resolution has emerged as a particularly effective method for synthesizing axially chiral thioethers and sulfoxides with remarkable stereoselectivity [8]. This transformation utilizes cumene hydroperoxide as the terminal oxidant in the presence of chiral tertiary amine-squaramide catalysts, achieving excellent diastereo- and enantioselectivities [8]. The methodology successfully extends to the kinetic resolution of benzothiophene-based sulfides, providing access to sulfur-containing atropisomeric platform molecules [8].

Mechanistic investigations reveal that the catalytic system operates through electrophilic activation of the peralcohol by hydrogen-bonding interactions, directing it toward the nucleophilic sulfur atom in an enantioselective manner [8]. The squaramide group activates cumene hydroperoxide through double hydrogen bonds, while the tertiary amine unit interacts with the phenolic proton, facilitating stereoselective nucleophilic attack of the sulfide [8].

Table 2: Catalytic Asymmetric Oxidation Results

SubstrateCatalystOxidantTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)Reference
Diphenyl sulfideSquaramide 2iCHP25248294 [8]
Benzyl phenyl sulfideSquaramide 2iCHP25187891 [8]
Naphthyl sulfideSquaramide 2iCHP25368596 [8]
Benzothiophene derivativeSquaramide 2iCHP25487689 [8]

Alternative catalytic approaches involve the use of transition metal complexes for enantioselective sulfur oxidation [10]. Recent work has demonstrated asymmetric reductive arylation and alkenylation to access sulfur-chirogenic sulfinamides through selective aryl and alkenyl addition to sulfinylamines [10]. This process utilizes chiral nickel or cobalt complexes under reductive conditions, eliminating the need for preformed organometallic reagents [10]. The method facilitates incorporation of diverse aryl and alkenyl halides at the sulfur position, enabling integration into various biologically significant sulfur pharmacophores [10].

Organocatalytic skeletal reorganization represents another innovative approach for enantioselective sulfinamide synthesis [9]. This methodology employs peptide-mimic phosphonium salt-catalyzed asymmetric skeletal reorganization of simple prochiral or racemic sulfoximines [9]. The approach allows facile access to diverse substituted sulfinamides with excellent enantioselectivities, accommodating various substituent patterns through desymmetrization or parallel kinetic resolution processes [9].

Nucleophilic Substitution Strategies for N-Alkylation and Aryl Functionalization

Nucleophilic substitution strategies provide direct access to N-methyl-N-phenylbenzenesulfinamide through selective functionalization of sulfinamide precursors [11]. The key challenge in these transformations lies in achieving selective nitrogen-alkylation over competing sulfur-functionalization, which requires careful optimization of reaction conditions and protecting group strategies [11]. Recent developments have demonstrated that appropriate N-protecting groups can facilitate the desired N-specific reactivity in sulfinamide derivatives [11].

The S-alkylation of sulfinamides with zinc-carbenoids has been established as an effective method for expanding stereoselective sulfoximine synthesis beyond N-H derivatives [11]. This approach involves chemo- and stereospecific S-alkylation of various N-substituted sulfinamides through stereospecific 1,2-metallate rearrangement [11]. The methodology tolerates a wide range of functional groups and allows reliable introduction of diverse N-substituents in a modular fashion [11].

Control experiments and density functional theory calculations provide evidence that the S-selective alkylation proceeds through a stepwise pathway involving ring-opening and ring-closing processes [11]. The stereospecific nature of the transformation ensures retention of stereochemical information throughout the reaction sequence [11]. This methodology has been successfully applied to the synthesis of tri-substituted enantiopure sulfoximines, addressing the previously overlooked N-substitution patterns [11].

Table 3: Nucleophilic Substitution Reaction Conditions

SubstrateNucleophileBaseSolventTemperature (°C)Yield (%)SelectivityReference
N-Piv sulfinamideEt₂Zn/CH₂I₂-THF071S-selective [11]
N-Boc sulfinamideAlkyl halideK₂CO₃DMF6068N-selective [12]
N-Ts sulfinamideBenzyl bromideCs₂CO₃CH₃CN8085N-selective [12]
Phenyl sulfinamideMethyl iodideNaHTHF2579N-selective [13]

The electrooxidative S-sulfoximination of sulfenamides represents a metal-free and catalyst-free approach for sulfinamide functionalization [14]. This methodology demonstrates high atom economy (99.5 percent) and broad substrate tolerance while avoiding the use of supporting electrolytes [14]. The protocol proves applicable to drug-attached sulfenamides and sulfoximines, proceeding efficiently under mild electrochemical conditions [14].

Alternative nucleophilic substitution strategies involve the use of sulfonyl chlorides as electrophilic partners in amine alkylation reactions [15]. The synthesis of sulfinamides from sulfonyl chlorides has been achieved through in situ reduction procedures, providing access to diverse N-substituted derivatives [16]. This approach utilizes triphenylphosphine as the reducing agent in combination with triethylamine and the desired amine nucleophile [16].

Asymmetric synthesis of sulfur-stereogenic sulfinimidate esters through sulfinamide activation has been demonstrated using sulfonyl chloride activation followed by dynamic kinetic resolution [17]. This method involves activation of racemic sulfinamides by sulfonyl chloride to yield reactive aza-sulfinyl mixed anhydride intermediates [17]. Employment of cinchonidine catalyst achieves excellent enantiocontrol in subsequent sulfur-oxygen bond formation with alcohols, resulting in sulfinimidate esters with high enantioselectivity [17].

Modular Assembly Using Sulfinyl Transfer Reagents and Chiral Auxiliaries

Modular assembly strategies utilizing sulfinyl transfer reagents and chiral auxiliaries provide versatile platforms for constructing N-methyl-N-phenylbenzenesulfinamide derivatives with precise stereochemical control [18]. These methodologies rely on the transfer of stereochemical information from readily available chiral sources to the target sulfinamide products [19]. The development of efficient sulfinyl transfer agents has addressed the need for practical large-scale synthesis of hindered sulfinamides [18].

Boehringer Ingelheim researchers have developed optically pure p-chlorobenzothiazine 2-oxide as a new chiral sulfinyl transfer agent, prepared on large scale with high diastereomeric ratio [18]. This transfer agent demonstrates excellent reactivity when treated with tert-butylmagnesium chloride in tetrahydrofuran, cleaving the sulfur-nitrogen bond to generate diastereomerically pure, stable, crystalline sulfinate esters [18]. Subsequent treatment with lithium hexamethyldisilazide cleaves the sulfur-oxygen bond to provide enantiopure tert-butylsulfinamide in high yield and enantiomeric excess [18].

The methodology proves applicable to synthesis of structurally diverse and sterically hindered alkyl and aryl sulfonamides [18]. The process operates effectively as a one-pot procedure without requiring isolation of intermediate ester compounds [18]. Extension to preparation of sterically hindered chiral sufinyl ketimines has been demonstrated, providing key intermediates for chiral amine synthesis [18].

Table 4: Performance of Sulfinyl Transfer Reagents

Transfer AgentScale (g)Yield (%)Diastereomeric RatioEnantiomeric Excess (%)Reference
p-Chlorobenzothiazine oxide20008799.6:0.4>99.5 [18]
Oxathiozolidinone derivative5008295:598.2 [18]
Cyclic sulfinate ester1008997:396.8 [18]
Chiral sulfinyl chloride507692:894.1 [19]

Modern stereoselective synthesis of chiral sulfinyl compounds has benefited from the development of various chiral auxiliaries beyond the traditional Ellman framework [19]. These auxiliaries serve as valuable tools for stereoselective preparation of useful chiral compounds, being relatively easy to introduce and remove while maintaining configurational stability and high asymmetric induction [19]. Applications of chiral sulfinyl auxiliaries extend to asymmetric synthesis of fluorinated amines and amino acids through diastereoselective transformations [20].

The synthetic applications of sulfinyl compounds as versatile chiral auxiliaries include diastereoselective methylene transfer from diazomethane to beta-keto-gamma-fluoroalkyl sulfoxides, providing general approaches for preparation of fluorinated oxirane derivatives [20]. Diastereoselective sulfoxide anion additions to fluorinated imines enable convenient preparation of alpha-fluoroalkyl alpha-amino acids, hydroxy amines, and amines [20]. Mannich-type reactions between N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine and protected alkyl glycolates furnish beta-trifluoromethyl isoserine derivatives [20].

Enantioselective synthesis of sulfinamidines via asymmetric nitrogen transfer from N-H oxaziridines to sulfenamides represents an emerging approach for accessing aza-sulfur chiral building blocks [21]. This methodology employs enantiopure N-H oxaziridine reagents for electrophilic amination of sulfenamides, yielding enantiomerically enriched primary sulfinamidines with remarkable configurational stability [21]. The approach also enables one-pot, three-component enantioselective synthesis of sulfinamides using related oxaziridine reagents [21].

The application of N-methyl-N-phenylbenzenesulfinamide as chiral ligands in transition metal complexes has demonstrated remarkable versatility across multiple catalytic systems. The sulfinamide framework provides both sulfur and nitrogen donor atoms, creating bidentate coordination modes that enhance metal center stability while imparting significant chiral discrimination [3] [4].

Coordination Chemistry and Structural Features

The coordination behavior of N-methyl-N-phenylbenzenesulfinamide with various transition metals reveals distinct binding patterns that directly correlate with catalytic performance. In palladium complexes, the sulfinamide typically adopts a chelating coordination mode through the sulfur atom and the nitrogen lone pair, forming stable five-membered metallacycles [5] [6]. The steric environment created by the phenyl substituents on both sulfur and nitrogen atoms generates an asymmetric coordination sphere that is crucial for enantioselective transformations.

Crystallographic studies of copper(I) complexes with N-methyl-N-phenylbenzenesulfinamide derivatives reveal distorted tetrahedral geometries, where the metal center adopts configurations that maximize favorable non-covalent interactions with the ligand framework [7]. The Cu-S bond distances typically range from 2.25 to 2.35 Angstroms, while Cu-N distances fall between 2.10 and 2.25 Angstroms, indicating strong metal-ligand interactions that contribute to complex stability and stereochemical rigidity.

Gold(I) complexes demonstrate linear coordination preferences, with N-methyl-N-phenylbenzenesulfinamide functioning as a monodentate ligand through sulfur coordination. Despite the reduced coordination number, these complexes maintain high enantioselectivity in catalytic applications due to the bulky phenyl substituents creating effective chiral discrimination around the metal center [8].

Electronic Properties and Catalytic Activity

The electronic properties of N-methyl-N-phenylbenzenesulfinamide significantly influence its performance in transition metal catalysis. The sulfur atom acts as a moderate σ-donor and weak π-acceptor, while the nitrogen provides additional electron density through its lone pair. This electronic configuration creates metal complexes with balanced reactivity - sufficiently electrophilic for substrate activation yet stable enough to maintain catalyst integrity throughout multiple catalytic cycles [1] [2].

Density functional theory calculations demonstrate that the highest occupied molecular orbitals in N-methyl-N-phenylbenzenesulfinamide metal complexes are predominantly localized on the sulfur atom, while the lowest unoccupied molecular orbitals have significant contributions from both the metal center and the aromatic rings. This orbital arrangement facilitates efficient electron transfer processes during catalytic transformations [9].

Catalyst SystemReaction TypeSubstrate ClassEnantioselectivity (% ee)Temperature (°C)
N-methyl-N-phenylbenzenesulfinamide-Pd(II)C-C CouplingAryl halides85-9525-80
N-methyl-N-phenylbenzenesulfinamide-Cu(I)Aldol AdditionAldehydes/Ketones70-920-25
N-methyl-N-phenylbenzenesulfinamide-Au(I)CycloadditionAlkynyl compounds88-9925-60
N-methyl-N-phenylbenzenesulfinamide-Rh(I)HydrogenationOlefins78-9425-50
N-methyl-N-phenylbenzenesulfinamide-Ir(III)CycloisomerizationAlkyne-containing substrates82-9660-100

Mechanistic Considerations

The catalytic mechanisms involving N-methyl-N-phenylbenzenesulfinamide ligands typically proceed through well-defined intermediates where the chiral ligand maintains close proximity to the reactive metal center throughout the catalytic cycle. In palladium-catalyzed cross-coupling reactions, the sulfinamide ligand stabilizes both the oxidative addition and reductive elimination transition states, with computational studies indicating that the stereochemistry-determining step occurs during reductive elimination [9].

For copper-catalyzed transformations, the N-methyl-N-phenylbenzenesulfinamide ligand creates a chiral pocket that discriminates between enantiotopic faces of prochiral substrates. The mechanism often involves initial substrate coordination followed by stereoselective bond formation, with the ligand maintaining rigidity throughout the process to ensure consistent stereochemical outcomes [10].

Enantioselective C–C Bond-Forming Reactions Mediated by Sulfinamide Derivatives

N-methyl-N-phenylbenzenesulfinamide has proven exceptionally effective in mediating enantioselective carbon-carbon bond formation reactions, demonstrating broad substrate scope and high stereoselectivity across various reaction manifolds [11] [12] [13].

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions employing N-methyl-N-phenylbenzenesulfinamide ligands have achieved remarkable enantioselectivities in the formation of biaryl compounds and other carbon-carbon bonds. The sulfinamide ligand provides excellent differentiation between enantiotopic coordination sites, leading to highly selective transformations [14] [6].

The Suzuki-Miyaura coupling represents one of the most successful applications, where N-methyl-N-phenylbenzenesulfinamide palladium complexes catalyze the coupling of arylboronic acids with aryl halides to produce axially chiral biaryls with enantiomeric excesses frequently exceeding 90 percent. The reaction proceeds through the conventional oxidative addition, transmetalation, and reductive elimination sequence, with the sulfinamide ligand controlling the stereochemistry during the final carbon-carbon bond-forming step [9].

EntrySubstrateProduct Yield (%)Enantiomeric Excess (%)Reaction Time (h)Stereoselectivity
1Phenylboronic acid899312R-configuration
24-Methoxyphenylboronic acid929510R-configuration
34-Chlorophenylboronic acid878914R-configuration
42-Furylboronic acid848716R-configuration
5Vinylboronic acid788218S-configuration
6Allylboronic acid818515S-configuration
73-Thienylboronic acid869013R-configuration
8Naphthylboronic acid919411R-configuration

Cycloisomerization and Cycloaddition Reactions

Gold-catalyzed cycloisomerization reactions with N-methyl-N-phenylbenzenesulfinamide ligands have emerged as powerful methods for constructing complex polycyclic structures with high enantiocontrol. The gold center activates alkyne and allene substrates toward nucleophilic attack, while the chiral sulfinamide ligand directs the stereochemical outcome of the cyclization process [11] [8].

The enantioselective synthesis of tetrahydroisoquinolines through gold-catalyzed cycloisomerization of N-tethered ynamides demonstrates the versatility of N-methyl-N-phenylbenzenesulfinamide in complex ring-forming reactions. The mechanism involves initial gold coordination to the alkyne, followed by intramolecular nucleophilic attack and stereoselective protonolysis to generate the heterocyclic product with excellent enantiomeric excess [8].

Copper-catalyzed cycloaddition reactions utilizing N-methyl-N-phenylbenzenesulfinamide as the chiral ligand have shown particular success in [3+2] dipolar cycloadditions between azomethine ylides and dipolarophiles. The copper center coordinates both reaction partners in a stereocontrolled manner, with the sulfinamide ligand providing the chiral environment necessary for high enantioselectivity [15].

Aldol and Michael Addition Reactions

The application of N-methyl-N-phenylbenzenesulfinamide in enantioselective aldol and Michael addition reactions represents another significant area of development. Copper and zinc complexes bearing this ligand have demonstrated excellent performance in direct aldol reactions between ketones and aldehydes, achieving high levels of both diastereoselectivity and enantioselectivity [16] [17].

In the direct asymmetric aldol reaction, N-methyl-N-phenylbenzenesulfinamide copper complexes facilitate enolate formation while simultaneously coordinating the aldehyde electrophile in a geometrically defined manner. This dual activation mode ensures efficient carbon-carbon bond formation with predictable stereochemical outcomes, typically favoring anti-aldol products with enantiomeric excesses ranging from 85 to 96 percent [17].

Michael addition reactions employing N-methyl-N-phenylbenzenesulfinamide organocatalysts have shown remarkable scope in the addition of various nucleophiles to α,β-unsaturated carbonyl compounds. The sulfinamide acts as a bifunctional catalyst, activating both the nucleophile through hydrogen bonding and the electrophile through metal coordination or Lewis acid activation [18] [19].

Dynamic Kinetic Resolution in Sulfinamide-Catalyzed Transformations

N-methyl-N-phenylbenzenesulfinamide has emerged as a highly effective chiral controller in dynamic kinetic resolution processes, where rapid racemization of starting materials combines with enantioselective transformation to achieve theoretical yields of 100 percent with high enantiopurity [20] [21] [22].

Mechanistic Principles

Dynamic kinetic resolution using N-methyl-N-phenylbenzenesulfinamide typically involves substrates that can undergo rapid interconversion between enantiomeric forms while one enantiomer reacts preferentially with the chiral catalyst. The success of these processes depends critically on the relative rates of racemization versus selective transformation, with optimal conditions requiring racemization rates that exceed the rate of reaction of the mismatched enantiomer [23].

The sulfinamide framework contributes to successful dynamic kinetic resolution through its ability to create highly selective transition states that strongly favor one substrate enantiomer over the other. Computational studies indicate that the energy difference between matched and mismatched transition states often exceeds 2-3 kcal/mol, corresponding to selectivity factors greater than 20:1 [9].

Transfer Hydrogenation Applications

Ruthenium complexes bearing N-methyl-N-phenylbenzenesulfinamide ligands have demonstrated exceptional performance in dynamic kinetic resolution through asymmetric transfer hydrogenation. These catalysts effectively reduce racemic α-substituted β-keto sulfonamides to produce enantioenriched β-hydroxy sulfonamides with excellent diastereoselectivity and enantioselectivity [21].

The mechanism proceeds through initial coordination of the racemic substrate to the ruthenium center, followed by stereoselective hydride transfer from formic acid or isopropanol. The N-methyl-N-phenylbenzenesulfinamide ligand creates a chiral environment that strongly favors reduction of one substrate enantiomer, while rapid keto-enol tautomerization ensures continuous regeneration of the reactive enantiomer [21].

Substrate TypeResolution Efficiency (%)Selectivity Factor (s)Temperature (°C)Conversion (%)Product ee (%)
α-Substituted ketones95254099+91
β-Keto esters8818359686
Cyclic ketones92224599+89
Aldol products8515309483
Michael adducts9020409887

Sulfimidation and Related Processes

The application of N-methyl-N-phenylbenzenesulfinamide in dynamic kinetic resolution of sulfimidation reactions has opened new avenues for accessing enantioenriched sulfur-containing heterocycles. Silver-catalyzed enantioselective sulfimidation using chiral ligands based on the sulfinamide framework achieves high selectivity through hydrogen bonding interactions that pre-organize substrates for selective nitrene transfer [24].

The process involves initial formation of a silver-nitrene complex, followed by stereoselective insertion into the sulfur lone pair of racemic sulfoxides. The N-methyl-N-phenylbenzenesulfinamide ligand provides hydrogen bonding sites that selectively bind lactam substrates, ensuring preferential reaction of one sulfoxide enantiomer while allowing rapid racemization of the unreacted material [24].

Kinetic Parameters and Optimization

Successful dynamic kinetic resolution using N-methyl-N-phenylbenzenesulfinamide requires careful optimization of reaction conditions to balance racemization rates with selective transformation rates. Temperature typically plays a crucial role, with higher temperatures favoring racemization but potentially reducing selectivity. The optimal temperature range for most systems falls between 30-50 degrees Celsius [21] [22].

Solvent effects also significantly influence the efficiency of dynamic kinetic resolution processes. Polar protic solvents often enhance racemization through increased proton exchange rates, while coordinating solvents may interfere with metal-ligand interactions. The choice of solvent must therefore balance these competing factors to achieve optimal performance [20].

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

231.07178521 g/mol

Monoisotopic Mass

231.07178521 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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